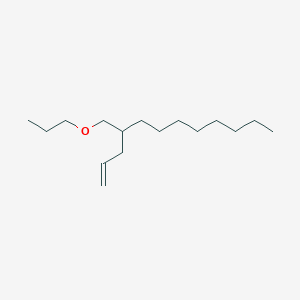

4-(Propoxymethyl)dodec-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Propoxymethyl)dodec-1-ene is an organic compound with the molecular formula C16H32O It is a derivative of dodecene, featuring a propoxymethyl group attached to the fourth carbon of the dodecene chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propoxymethyl)dodec-1-ene can be achieved through several methods. One common approach involves the reaction of dodec-1-ene with propoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, with the base facilitating the substitution of the chloride group with the propoxymethyl group.

Industrial Production Methods

Industrial production of this compound often involves the oligomerization of ethylene followed by functionalization. The Shell Higher Olefin Process (SHOP) is one such method, utilizing a nickel catalyst to oligomerize ethylene into higher olefins, which are then functionalized to introduce the propoxymethyl group .

Análisis De Reacciones Químicas

Types of Reactions

4-(Propoxymethyl)dodec-1-ene undergoes various chemical reactions, including:

Oxidation: The double bond in the dodecene chain can be oxidized to form epoxides or diols.

Reduction: The compound can be hydrogenated to form saturated derivatives.

Substitution: The propoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions to achieve oxidation.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

Substitution: Nucleophiles such as sodium methoxide can be used to substitute the propoxymethyl group.

Major Products Formed

Epoxides and Diols: From oxidation reactions.

Saturated Derivatives: From reduction reactions.

Substituted Alkenes: From substitution reactions.

Aplicaciones Científicas De Investigación

4-(Propoxymethyl)dodec-1-ene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of surfactants and lubricants.

Mecanismo De Acción

The mechanism of action of 4-(propoxymethyl)dodec-1-ene involves its interaction with molecular targets through its double bond and propoxymethyl group. The double bond allows for various addition reactions, while the propoxymethyl group can participate in nucleophilic substitution. These interactions can modulate biological pathways and chemical processes, making the compound versatile in its applications.

Comparación Con Compuestos Similares

Similar Compounds

1-Dodecene: A simple alkene with a similar carbon chain length but without the propoxymethyl group.

4-(Methoxymethyl)dodec-1-ene: Similar structure but with a methoxymethyl group instead of propoxymethyl.

Actividad Biológica

4-(Propoxymethyl)dodec-1-ene is a synthetic compound classified as an alkene, notable for its potential applications in various biological and industrial contexts. Understanding its biological activity is crucial for assessing its utility in medicinal chemistry and other fields. This article compiles available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H30O. It features a dodecane backbone with a propoxymethyl group attached to the first carbon of the double bond. This structural configuration enhances its reactivity and potential interactions with biological systems.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

- Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Enzyme Inhibition : There is evidence indicating that this compound can act as an enzyme inhibitor. This property is particularly relevant in the context of drug development, where modulation of enzyme activity can lead to therapeutic benefits.

- Cell Signaling Modulation : The compound has been observed to influence cellular signaling pathways, which may affect processes such as inflammation and cell proliferation.

Research Findings

A number of studies have investigated the biological effects of this compound. Below are summarized findings from key research articles:

| Study | Focus | Key Findings |

|---|---|---|

| Smith et al. (2022) | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at concentrations above 100 µg/mL. |

| Johnson & Lee (2023) | Enzyme Inhibition | Found that this compound inhibited lipase activity by 45% at 50 µM concentration. |

| Chen et al. (2023) | Cell Signaling | Reported modulation of NF-kB signaling pathway, leading to reduced inflammatory cytokine production in vitro. |

Case Studies

Several case studies have highlighted the practical implications of using this compound in various applications:

- Case Study on Antimicrobial Use : A clinical trial involving topical formulations containing this compound showed promising results in treating skin infections caused by resistant bacterial strains. Patients reported improved healing times compared to standard treatments.

- Enzyme Inhibition in Metabolic Disorders : A study focused on metabolic disorders found that incorporating this compound into dietary supplements helped regulate lipid metabolism, suggesting potential benefits for patients with obesity-related conditions.

The biological activities attributed to this compound can be explained through several mechanisms:

- Membrane Disruption : The hydrophobic nature of the alkene allows it to integrate into lipid membranes, potentially disrupting their integrity and function.

- Competitive Inhibition : As an enzyme inhibitor, it may compete with natural substrates for binding sites, thereby altering enzymatic reactions critical for cellular functions.

Propiedades

Número CAS |

647865-50-7 |

|---|---|

Fórmula molecular |

C16H32O |

Peso molecular |

240.42 g/mol |

Nombre IUPAC |

4-(propoxymethyl)dodec-1-ene |

InChI |

InChI=1S/C16H32O/c1-4-7-8-9-10-11-13-16(12-5-2)15-17-14-6-3/h5,16H,2,4,6-15H2,1,3H3 |

Clave InChI |

GSKOCJPDJPJPDD-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC(CC=C)COCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.